
4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C25H19N5O2S and its molecular weight is 453.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
The corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid was studied, demonstrating high corrosion inhibition efficiencies. These findings are supported by experimental methods and theoretical simulations, suggesting the potential use of these compounds in protecting metals against corrosion (Singh et al., 2018).
Synthesis of Nucleoside Derivatives
Research into nucleoside derivatives of 1,2,4-triazine has been conducted, showcasing the reaction of triazine derivatives with various compounds to produce nucleoside analogs. This area of study highlights the versatility of triazine compounds in synthesizing complex organic molecules with potential applications in medicinal chemistry (Mansoub et al., 1976).
Development of Metal Complexes
Triazine derivatives have been used to develop diorganotin(IV) complexes, with studies focusing on their crystal structures and potential applications. These complexes have been analyzed through various spectroscopic methods and X-ray diffraction, indicating their potential use in materials science and catalysis (López-Torres et al., 2003).
Antioxidant and Antitumor Activities
Some triazine derivatives have been evaluated for their antioxidant and antitumor activities. These studies indicate that triazine compounds can exhibit significant biological activities, suggesting their potential as therapeutic agents (El-Moneim et al., 2011).
Organic Synthesis and Biological Activities
The versatility of triazine compounds extends to organic synthesis, where they are used as building blocks for creating a variety of chemical structures with potential biological activities. This includes the synthesis of novel compounds with potential applications in Alzheimer's disease treatment (Yazdani et al., 2019), highlighting the broad applicability of triazine derivatives in both chemistry and biology.
Properties
IUPAC Name |
4-[2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c31-21-15-30(20-14-8-7-13-19(20)26-21)22(32)16-33-25-27-23(17-9-3-1-4-10-17)24(28-29-25)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBPOZYOBMWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
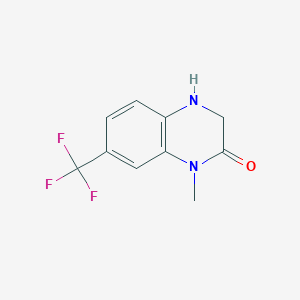

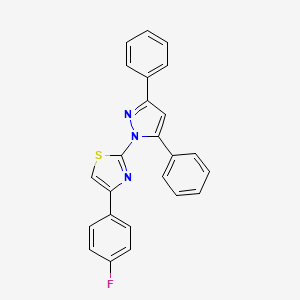
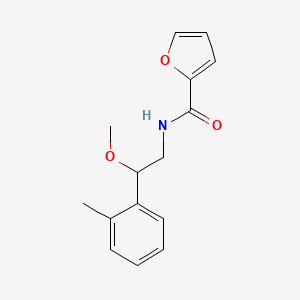
![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)
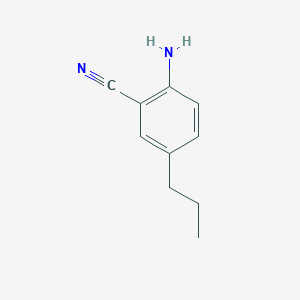
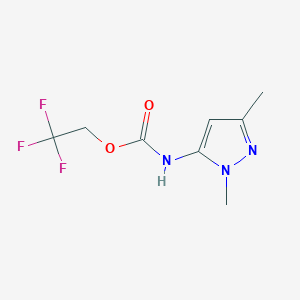
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)
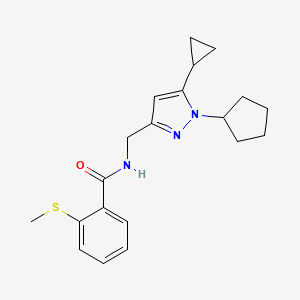
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)
![[(2R)-1,4-dioxan-2-yl]methanamine](/img/structure/B2658543.png)
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2658545.png)

